REACTION_CXSMILES
|
[CH3:1][C@H:2]1[O:7][C@@H:6]([CH3:8])[CH2:5][N:4]([C:9]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:10]=2[CH:11]=[O:12])[CH2:3]1.C[C@H]1O[C@H](C)CN(C2C=CC(F)=CC=2C=O)C1>>[CH3:1][CH:2]1[O:7][CH:6]([CH3:8])[CH2:5][N:4]([C:9]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:10]=2[CH:11]=[O:12])[CH2:3]1
|
Name
|
cis-2-(2,6-dimethylmorpholin-4-yl)-5-fluorobenzaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CN(C[C@@H](O1)C)C1=C(C=O)C=C(C=C1)F
|
Name
|
trans-2-(2,6-dimethylmorpholin-4-yl)-5-fluorobenzaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CN(C[C@H](O1)C)C1=C(C=O)C=C(C=C1)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are obtained in 24% and 6%
|
Type
|
CUSTOM
|
Details
|
yields as a yellow solid
|
Name
|
|
Type
|
|
Smiles
|
CC1CN(CC(O1)C)C1=C(C=O)C=C(C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C@H:2]1[O:7][C@@H:6]([CH3:8])[CH2:5][N:4]([C:9]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:10]=2[CH:11]=[O:12])[CH2:3]1.C[C@H]1O[C@H](C)CN(C2C=CC(F)=CC=2C=O)C1>>[CH3:1][CH:2]1[O:7][CH:6]([CH3:8])[CH2:5][N:4]([C:9]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:10]=2[CH:11]=[O:12])[CH2:3]1
|
Name
|
cis-2-(2,6-dimethylmorpholin-4-yl)-5-fluorobenzaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CN(C[C@@H](O1)C)C1=C(C=O)C=C(C=C1)F
|
Name
|
trans-2-(2,6-dimethylmorpholin-4-yl)-5-fluorobenzaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CN(C[C@H](O1)C)C1=C(C=O)C=C(C=C1)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are obtained in 24% and 6%
|
Type
|
CUSTOM
|
Details
|
yields as a yellow solid
|
Name
|
|
Type
|
|
Smiles
|
CC1CN(CC(O1)C)C1=C(C=O)C=C(C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |